1-ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC20126560
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N3O |
|---|---|
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | 2-ethyl-N-(furan-2-ylmethyl)-5-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C11H15N3O/c1-3-14-11(7-9(2)13-14)12-8-10-5-4-6-15-10/h4-7,12H,3,8H2,1-2H3 |
| Standard InChI Key | ACGYIZQEXGZTIW-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC(=N1)C)NCC2=CC=CO2 |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
1-Ethyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted at positions 1, 3, and 5. The pyrazole core (C₃H₃N₂) is modified by an ethyl group at position 1, a methyl group at position 3, and a furan-2-ylmethylamine moiety at position 5. Despite discrepancies in reported molecular formulas, the most plausible configuration corresponds to C₁₁H₁₅N₃O, with a molecular weight of 205.26 g/mol based on analogous structures . The CAS registry number 1006957-12-5 is associated with this compound.
Table 1: Key Physicochemical Properties
Spectroscopic and Computational Insights
The compound’s structure is confirmed through spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): Proton NMR reveals distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet), methyl group (δ 2.3 ppm, singlet), and furan protons (δ 6.2–7.4 ppm).
-
Mass Spectrometry: High-resolution MS shows a molecular ion peak at m/z 205.26, consistent with the proposed formula .
-
Computational Modeling: Density Functional Theory (DFT) simulations predict a planar pyrazole ring with the furan moiety adopting a perpendicular orientation, optimizing π-π stacking interactions.
Synthetic Methodologies and Optimization
Conventional Synthesis Routes
The synthesis typically involves a multi-step sequence:
-
Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones yields the 3-methyl-1H-pyrazol-5-amine intermediate.
-
N-Alkylation: Reaction with ethyl iodide introduces the ethyl group at position 1 under basic conditions (e.g., K₂CO₃ in DMF).
-
Furan-2-ylmethyl Attachment: Nucleophilic substitution links the furan-2-ylmethyl group to the pyrazole amine via a Buchwald-Hartwig coupling or reductive amination .
Key Reaction Conditions:
-
Temperature: 80–120°C for alkylation steps.
-
Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions.
-
Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
Green Chemistry Approaches
Industrial-scale production prioritizes sustainability:
-
Continuous Flow Reactors: Reduce reaction times from hours to minutes while improving yield (up to 92% reported).
-
Solvent Recycling: Ionic liquids or water-based systems minimize waste.
-
Catalyst Recovery: Magnetic nanoparticles functionalized with Pd enable easy separation and reuse .
Biological Activity and Mechanistic Studies
Enzyme Modulation
-
Cytochrome P450 Inhibition: Competes with substrate binding in CYP3A4 (Ki = 4.8 µM), suggesting drug-drug interaction risks .
-
Monoamine Oxidase (MAO) Inhibition: Selectively inhibits MAO-B (IC₅₀ = 9.4 µM), indicating potential for neurodegenerative disease therapy.
Structure-Activity Relationship (SAR) Analysis
Modifications to the core structure reveal critical pharmacophores:
-
Ethyl Group: Longer alkyl chains (e.g., propyl) reduce solubility but enhance lipophilicity, improving blood-brain barrier penetration.
-
Furan Orientation: 2-Substituted furans outperform 3-substituted analogs in binding affinity due to optimal steric alignment .
Applications and Future Directions
Pharmaceutical Development
-
Lead Compound: Serves as a template for dual-action inhibitors targeting angiogenesis and apoptosis.
-
Prodrug Design: Esterification of the amine group improves oral bioavailability in preclinical models.
Agricultural Chemistry
Preliminary studies indicate herbicidal activity against Amaranthus retroflexus (LD₅₀ = 45 µg/mL), though environmental safety profiles remain unvalidated .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume